molecular formula C22H24N2O6 B4004915 Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole

Cat. No.: B4004915
M. Wt: 412.4 g/mol
InChI Key: ODNRWGJIXHYSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole is a complex organic compound that combines the properties of oxalic acid and an imidazole derivative. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 . The combination of these two components results in a compound with unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The oxalic acid component can be oxidized to carbon dioxide and water.

    Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.

    Substitution: Both the oxalic acid and imidazole components can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole and oxalic acid derivatives.

Scientific Research Applications

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole is unique due to its combined properties of oxalic acid and imidazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.C2H2O4/c1-2-6-18(7-3-1)16-24-20-10-8-19(9-11-20)23-15-5-4-13-22-14-12-21-17-22;3-1(4)2(5)6/h1-3,6-12,14,17H,4-5,13,15-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRWGJIXHYSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=CN=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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